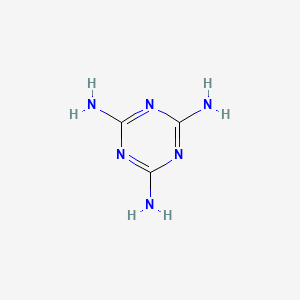![molecular formula C13H14FeSi B587752 Methyl Vinyl[1]sila Ferrocenophane CAS No. 155892-90-3](/img/structure/B587752.png)
Methyl Vinyl[1]sila Ferrocenophane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Vinyl1sila Ferrocenophane is a biochemical compound with the molecular formula C13H14FeSi and a molecular weight of 254.18 . It is used for proteomics research .
Synthesis Analysis
The synthesis of Methyl Vinyl1sila Ferrocenophane involves complex chemical reactions. A study on the synthesis and electrochemistry of high molecular weight poly (ferrocenediyl-silanes) provides insights into the synthesis process .Molecular Structure Analysis
The molecular structure of Methyl Vinyl1sila Ferrocenophane is represented by the formula C13H14FeSi . More detailed structural analysis can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving Methyl Vinyl1sila Ferrocenophane are complex and involve multiple steps. A study on the reactivity at the silicon bridge in sila1ferrocenophanes provides insights into these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl Vinyl1sila Ferrocenophane include its molecular weight and formula . More detailed properties can be found in various chemical databases .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Methyl vinylsila ferrocenophane derivatives have been explored for their unique structural and synthetic capabilities. Majchrzak et al. (2005) demonstrated the highly selective synthesis and structural characterization of bis(silyl)-[3]-ferrocenophane derivatives through ring-closing silylative coupling, facilitated by ruthenium hydride complexes. This method allows for the regioselective and quantitative production of disilacyclic products with unique exo-methylene and cis-vinylene bonds between silicon atoms, which are difficult to achieve through other synthetic routes. The structural integrity of these derivatives was confirmed using NMR and X-ray crystal structure methods, showcasing their potential for advanced material science applications (Majchrzak, Marciniec, Kubicki, & Pawełczyk, 2005).
Organometallic Polyelectrolytes and Layer-By-Layer Deposition
Hempenius et al. (2001) explored the synthesis and characterization of water-soluble poly(ferrocenylsilane) polycations, derived from the novel [1]ferrocenophane. The subsequent application of these polycations in electrostatic layer-by-layer self-assembly to form organometallic multilayers on quartz surfaces opens new avenues for the development of advanced coating and thin-film technologies. The process is characterized by UV/Vis absorption spectroscopy and XPS, highlighting its potential for creating novel organometallic composite materials (Hempenius, Robins, Lammertink, & Vancso, 2001).
Hydrophilic and Water-Soluble Polyferrocenylsilanes
The development of hydrophilic and water-soluble poly(ferrocenylsilanes) by Power-Billard and Manners (2000) represents a significant advancement in the field of polymer science. These novel materials are synthesized through ambient temperature transition-metal catalyzed ring-opening polymerization, producing polymers that are potentially useful for a wide range of applications, from biomedical to environmental engineering. Their ability to undergo transition-metal catalyzed ring-opening polymerization paves the way for the creation of materials with tailored properties for specific applications (Power-Billard & Manners, 2000).
Applications in Materials Science and Nanostructure
Polyferrocenylsilanes (PFS) have been recognized for their potential in materials science, self-assembly, and nanostructure applications. Kulbaba and Manners (2001) discussed the broad scope of these materials, highlighting their role in supramolecular science and their applications in creating nanostructures. The controlled polymer architectures afforded by living anionic and transition metal-catalyzed ring-opening polymerization methodologies enable the development of homopolymers and block copolymers with unique properties. These materials offer exciting opportunities for the creation of new nanostructured materials with applications ranging from electronics to catalysis (Kulbaba & Manners, 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
di(cyclopenta-1,3-dien-1-yl)-ethenyl-methylsilane;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Si.Fe/c1-3-14(2,12-8-4-5-9-12)13-10-6-7-11-13;/h3-7H,1,8,10H2,2H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQZXFFUMIQEIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1=[C-]C=CC1)C2=[C-]C=CC2.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FeSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Vinyl[1]sila Ferrocenophane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)
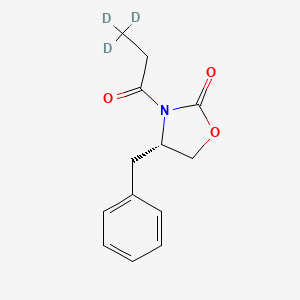
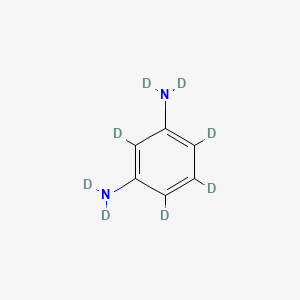
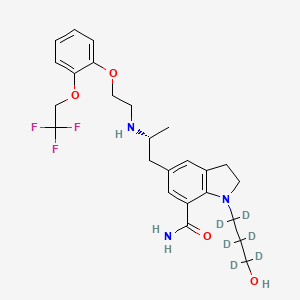
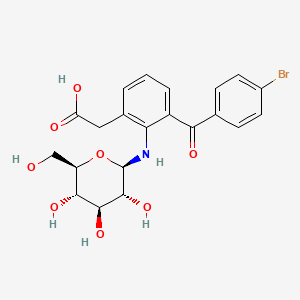
![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)
![2-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B587683.png)

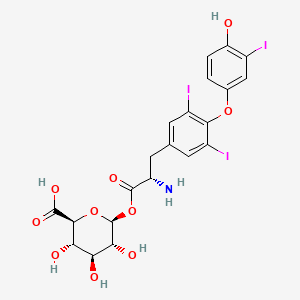
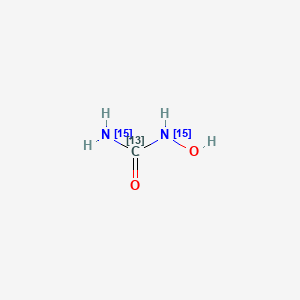
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)
